molecular formula C11H13BrF4OSi B2463054 2-Bromophenoxytetrafluoroethyl trimethylsilane CAS No. 2368871-62-7

2-Bromophenoxytetrafluoroethyl trimethylsilane

Cat. No.: B2463054
CAS No.: 2368871-62-7
M. Wt: 345.207
InChI Key: SFZCUZVFYGTBCQ-UHFFFAOYSA-N
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Description

2-Bromophenoxytetrafluoroethyl trimethylsilane is an organosilicon compound characterized by the presence of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenoxytetrafluoroethyl trimethylsilane typically involves the reaction of 2-bromophenol with tetrafluoroethylene and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Bromophenoxytetrafluoroethyl trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as 2-aminophenoxytetrafluoroethyl trimethylsilane or 2-thiophenoxytetrafluoroethyl trimethylsilane can be formed.

    Oxidation Products: Quinones and other oxidized derivatives of the phenoxy group.

    Hydrolysis Products: Silanols and trimethylsilanol.

Scientific Research Applications

2-Bromophenoxytetrafluoroethyl trimethylsilane has several applications in scientific research:

    Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in the study of enzyme mechanisms and protein interactions

Mechanism of Action

The mechanism of action of 2-Bromophenoxytetrafluoroethyl trimethylsilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The bromine atom and the phenoxy group can participate in substitution and addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. The compound’s unique structure allows it to interact with specific molecular targets and pathways, making it useful in a variety of chemical and biological applications .

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenoxytetrafluoroethyl trimethylsilane: Characterized by the presence of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups.

    2-Bromophenoxytetrafluoroethyl dimethylsilane: Similar structure but with dimethylsilane instead of trimethylsilane.

    2-Bromophenoxytetrafluoroethyl ethylsilane: Similar structure but with ethylsilane instead of trimethylsilane.

Uniqueness

This compound is unique due to its combination of bromine, phenoxy, tetrafluoroethyl, and trimethylsilane groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high thermal stability and resistance to chemical degradation .

Biological Activity

2-Bromophenoxytetrafluoroethyl trimethylsilane is a silane compound that has garnered attention in various fields of chemistry and biology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications based on available research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrF4OSi
  • Molecular Weight : 352.19 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated for various applications, particularly in medicinal chemistry and materials science. Its activity is primarily attributed to its ability to interact with biological molecules, affecting cellular processes.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors, altering their activity and influencing signaling pathways.
  • Cellular Interaction : It affects cell proliferation and apoptosis through its interactions with cellular components.

Research Findings

Several studies have highlighted the biological effects of this compound:

  • Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against various bacterial strains, suggesting potential use as an antibacterial agent.
  • Anti-inflammatory Effects : Studies have shown that it can reduce inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.
  • Cytotoxicity : Investigations into its cytotoxic effects reveal that it can induce cell death in cancer cell lines, making it a candidate for cancer therapy.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Case Study 2: Anti-inflammatory Action

In a controlled experiment using human cell lines, the compound significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
PhenyltrimethoxysilaneModerate antibacterialSimple structure
BromophenyltrimethylsilaneHigh cytotoxicitySimilar halogen substitution
Tetrafluoroethanol silaneLow antimicrobial activityLess reactive due to fluorination

Properties

IUPAC Name

[2-(2-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-7-5-4-6-8(9)12/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZCUZVFYGTBCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C(OC1=CC=CC=C1Br)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF4OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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